molecular formula C3H7ClF3N B1344367 3,3,3-Trifluoropropan-1-amine hydrochloride CAS No. 2968-33-4

3,3,3-Trifluoropropan-1-amine hydrochloride

Cat. No.: B1344367
CAS No.: 2968-33-4
M. Wt: 149.54 g/mol
InChI Key: IGOPOYHPIKTQSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropan-1-amine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process includes the purification of the product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding amides or nitriles .

Scientific Research Applications

3,3,3-Trifluoropropan-1-amine hydrochloride is a chemical compound with a variety of applications in scientific research. It has the molecular formula C3H7ClF3N and a molecular weight of 149.54 g/mol .

Physico-chemical Properties

This compound is also known as 3,3,3-trifluoropropylamine hydrochloride, 2-trifluoromethyl-ethylamine hydrochloride, or 3,3,3-trifluoro-N-propylamine hydrochloride .
It has a melting point of 222-223 °C and a density of 5.2 .
It typically appears as a solid and should be stored under an inert atmosphere at room temperature .

Applications in Scientific Research

This compound is a versatile compound with applications spanning across various scientific disciplines:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
  • Medicine: There is ongoing research exploring potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified with the following GHS classifications :

  • Acute toxicity, oral (Category 4): Harmful if swallowed
  • Skin corrosion/irritation (Category 2): Causes skin irritation
  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation
  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. This interaction can lead to the formation of new chemical bonds and the generation of various products .

Comparison with Similar Compounds

Comparison: 3,3,3-Trifluoropropan-1-amine hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Overview

3,3,3-Trifluoropropan-1-amine hydrochloride (CAS No. 2968-33-4) is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its chemical properties, making it a subject of interest for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₃H₇ClF₃N
  • Molecular Weight : 149.54 g/mol
  • Purity : Typically above 95% for research applications
  • Storage Conditions : Should be kept in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The trifluoromethyl group significantly influences its lipophilicity and hydrogen bonding capabilities, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor for certain enzyme systems, although detailed mechanisms are still under investigation .

1. Enzyme Inhibition

Research indicates that compounds similar to this compound have shown promise as inhibitors for various enzymes involved in metabolic pathways. For instance:

  • BACE1 Inhibition : Some derivatives have demonstrated inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that modifications around the amine group could enhance potency while minimizing toxicity .

2. Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines:

  • Cell Lines Tested : Human lung fibroblast (MRC-5), Chinese hamster ovary (CHO-K1), hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and neuroblastoma (SH-SY5Y).

The results indicated minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineObserved EffectReference
Enzyme InhibitionBACE1Moderate inhibition
CytotoxicityHepG2Minimal to no cytotoxic effects
CytotoxicityMCF-7Favorable safety profile

Case Study: Structure-Activity Relationship Analysis

A study focused on the SAR of various trifluorinated amines demonstrated that the introduction of small substituents could significantly alter biological activity. For example, while simpler alkyl groups exhibited lower potency against BACE1, the addition of a trifluoromethyl group improved binding affinity due to enhanced hydrophobic interactions .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary hazard statements indicate potential risks associated with inhalation or skin contact, necessitating appropriate handling precautions in laboratory settings .

Q & A

Q. Basic: What are the optimal synthetic routes for 3,3,3-trifluoropropan-1-amine hydrochloride, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves a two-step process:

Amine Formation : React 3,3,3-trifluoropropanol with ammonia or a primary amine under high-pressure conditions to form the free amine. Catalytic hydrogenation or reductive amination may be employed, with lithium aluminum hydride (LiAlH₄) as a common reducing agent .

Hydrochloride Salt Formation : Treat the free amine with HCl gas or concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Continuous flow reactors are recommended for scalability and consistent purity (>98%) .

Key Considerations :

  • Use triethylamine (Et₃N) to neutralize excess HCl and avoid side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify amine proton signals (δ ~2.5–3.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 280 Hz). Use D₂O exchange to confirm NH₃⁺ groups .
  • FTIR : Confirm N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to validate hydrogen bonding between NH₃⁺ and Cl⁻ .
    Advanced Tip : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities in peak assignments .

Q. Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?

Methodological Answer:
Discrepancies often arise from:

Impurities : Residual solvents or unreacted starting materials alter solubility. Purify via recrystallization (ethanol/water) and verify purity via HPLC .

pH Sensitivity : The hydrochloride salt’s solubility decreases in basic conditions. Perform solubility tests in buffered solutions (pH 2–7) .

Temperature Dependence : Use dynamic light scattering (DLS) to study aggregation at varying temperatures .
Validation : Cross-reference results with independent studies (e.g., ECHA reports) to identify systematic errors .

Q. Advanced: What strategies mitigate by-product formation during nucleophilic substitution reactions involving this compound?

Methodological Answer:
Common by-products (e.g., dehydrohalogenation products) arise from:

Reaction Conditions : Use low temperatures (0–5°C) and aprotic solvents (THF, DMF) to suppress elimination .

Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity for substitution over elimination .

Real-Time Monitoring : Apply in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. Basic: How can the stability of this compound under storage conditions be assessed?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC for amine content and chloride ion titration .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic by-products (λ = 254 nm) .
    Recommendation : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. Advanced: What computational methods predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). Focus on the trifluoromethyl group’s electron-withdrawing effects on binding affinity .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent inhibition .
    Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. Advanced: How are trace metal impurities quantified in synthesized batches, and what thresholds apply?

Methodological Answer:

  • ICP-MS : Detect metals (e.g., Al, Fe) at ppb levels. Calibrate with NIST-traceable standards .
  • Thresholds : Follow ICH Q3D guidelines (e.g., ≤10 ppm for Al in parenteral drugs) .
    Mitigation : Use chelating agents (EDTA) during synthesis or employ ultrapure reagents .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Properties

IUPAC Name

3,3,3-trifluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOPOYHPIKTQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649103
Record name 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2968-33-4
Record name 1-Propanamine, 3,3,3-trifluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2968-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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